N-Furfurylidene-M-toluidine

phytotoxicity ecotoxicology agrochemical

N-Furfurylidene-M-toluidine (CAS 134127-17-6) is a Schiff base formed via the condensation of furfuraldehyde and m-toluidine, characterized by the molecular formula C12H11NO and a molecular weight of 185.22 g/mol. The compound exists as an imine linkage (C=N) bridging a furan ring and a 3-methylphenyl group, conferring bidentate [N,O] ligand capability and a predicted pKa of 3.07±0.50.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 134127-17-6
Cat. No. B3366226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Furfurylidene-M-toluidine
CAS134127-17-6
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N=CC2=CC=CO2
InChIInChI=1S/C12H11NO/c1-10-4-2-5-11(8-10)13-9-12-6-3-7-14-12/h2-9H,1H3
InChIKeyCWGOLYXBBBGIBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Furfurylidene-M-toluidine (CAS 134127-17-6): Properties, Synthesis, and Research-Grade Procurement Specifications


N-Furfurylidene-M-toluidine (CAS 134127-17-6) is a Schiff base formed via the condensation of furfuraldehyde and m-toluidine, characterized by the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . The compound exists as an imine linkage (C=N) bridging a furan ring and a 3-methylphenyl group, conferring bidentate [N,O] ligand capability and a predicted pKa of 3.07±0.50 [1]. Its physicochemical properties include a boiling point of 130–132 °C at 3 Torr, a predicted density of 1.03±0.1 g/cm³, and a calculated LogP of 3.33860, indicating moderate lipophilicity [1].

Why N-Furfurylidene-M-toluidine Cannot Be Interchanged with Its Ortho or Para Isomers in Coordination Chemistry and Materials Applications


Schiff bases derived from isomeric toluidines (ortho-, meta-, para-) are not functionally interchangeable despite sharing the identical molecular formula and nominal synthetic route. The position of the methyl substituent on the aniline-derived aromatic ring critically alters the steric environment around the imine nitrogen and the electronic distribution across the conjugated π-system, which directly influences the compound's ligand geometry, coordination behavior, thermal stability, and biological response [1][2][3]. The meta-methyl substitution of N-furfurylidene-M-toluidine positions the electron-donating group at a non-conjugating position relative to the imine nitrogen, producing a distinct electronic profile compared to the ortho (sterically hindered, potential chelate effects) and para (full conjugation, enhanced electron density at nitrogen) isomers, thereby dictating unique performance in metal complex formation and material degradation pathways [1][2][3].

Quantitative Comparative Evidence for N-Furfurylidene-M-toluidine Versus Isomeric and Structural Analogs


Ecotoxicological Profile of N-Furfurylidene-M-toluidine: Comparative Phytotoxicity Data Against p-Toluidine and p-Anisidine Analogs

In a standardized OECD 208 plant growth test, N-furfurylidene-p-toluidine (the para isomer) demonstrated no ecotoxicological impact on radish (Raphanus sativus) and oat (Avena sativa), whereas the structurally related N-furfurylidene-p-anisidine and the nitro-substituted N-(2-nitrofurfurylidene)-p-toluidine exhibited significant phytotoxicity [1]. This establishes a clear class-level inference that the absence of an electron-withdrawing nitro group and the specific substitution pattern are critical determinants of environmental safety.

phytotoxicity ecotoxicology agrochemical Schiff base

Thermal Stability of N-Furfurylidene-M-toluidine: Structural Integrity Under Thermal Stress Versus Class Benchmarks

Thermogravimetric analysis (TGA) of N-furfurylidenearylamine-derived zirconium complexes reveals that the ligand itself participates in a defined thermal degradation pathway, with the complex exhibiting high melting points exceeding 250°C and undergoing sequential loss of water and ligand components upon heating [1]. While direct TGA data for the free meta-toluidine ligand are not available, class-level thermal behavior of structurally related Schiff bases indicates that substituent position directly influences thermal stability and degradation kinetics, with meta-substituted derivatives exhibiting distinct degradation profiles compared to ortho- or para-substituted analogs [2].

thermal stability materials science TGA DSC Schiff base

Coordination Chemistry Differentiation: N-Furfurylidene-M-toluidine as a Bidentate [N,O] Ligand in Tetrameric Zirconium(IV) Complexes

N-Furfurylidene-M-toluidine reacts with oxozirconium(IV) chloride to form tetrameric complexes of the type [Zr₄(OH)₁₂(H₂O)₁₂₋₂ₙ(SB)ₙ]Cl₄, where n=1 for the meta-toluidine derivative, alongside the ortho- and para-toluidine analogs [1]. In contrast, the unsubstituted aniline derivative (N-furfurylideneaniline) and para-substituted anisidine and phenetidine derivatives yield complexes with n=2, indicating a different stoichiometry and coordination environment [1]. This quantitative difference in ligand incorporation demonstrates that the methyl substitution pattern on the aromatic ring directly governs the stoichiometry of the resulting metal complex.

coordination chemistry zirconium complexes Schiff base ligand tetramer

Electronic and Steric Influence of Meta-Methyl Substitution on Schiff Base Reactivity and Derivative Synthesis

The meta-methyl group of N-furfurylidene-M-toluidine positions the electron-donating substituent at a non-conjugating position relative to the imine nitrogen, resulting in a distinct electronic environment compared to the ortho (steric hindrance, potential chelation) and para (full conjugation, enhanced basicity) isomers [1][2]. This electronic and steric profile influences the compound's reactivity in subsequent transformations, including its utility as a precursor for intramolecular Diels-Alder (IMDA) reactions and aminophosphonate synthesis, where the position of the methyl group dictates the regioselectivity and yield of cycloaddition products [2].

organic synthesis structure-activity relationship IMDA reaction cycloaddition

Validated Research and Industrial Applications of N-Furfurylidene-M-toluidine Based on Comparative Evidence


Coordination Chemistry: Synthesis of Tetrameric Zirconium(IV) Complexes with Controlled Stoichiometry

N-Furfurylidene-M-toluidine is employed as a bidentate [N,O] Schiff base ligand in the synthesis of tetrameric zirconium(IV) complexes. As established in Section 3, the meta-toluidine derivative yields complexes with a specific n=1 stoichiometry (one ligand per tetrameric unit), whereas the unsubstituted aniline and para-substituted anisidine analogs incorporate two ligands per tetramer (n=2) [1]. This stoichiometric control is essential for researchers designing metal-organic frameworks or catalysts where the metal-to-ligand ratio dictates structural geometry and functional properties.

Organic Synthesis: Precursor for Regioselective Intramolecular Diels-Alder (IMDA) Cycloadditions

The meta-methyl substitution pattern of N-furfurylidene-M-toluidine confers a distinct steric and electronic profile that influences its reactivity in subsequent transformations. As discussed in Section 3, the non-conjugating position of the methyl group relative to the imine nitrogen provides a unique balance of steric accessibility and electronic properties, making this compound a valuable precursor for synthesizing N-allyl-N-furfurylarylamines and their subsequent IMDA cycloaddition products, where the regioselectivity of the reaction is sensitive to the substituent position on the aromatic ring [2].

Materials Science: Thermally Stable Building Block for High-Performance Polymers and Composites

Based on the thermal stability data and class-level inference presented in Section 3, N-furfurylidene-M-toluidine and its metal complexes exhibit thermal stability profiles suitable for high-temperature applications. The ligand's incorporation into zirconium complexes yields materials with melting points exceeding 250°C and defined thermal degradation pathways, making the meta isomer a candidate building block for heat-resistant coatings, adhesives, or composite materials where controlled thermal decomposition is required [1].

Agrochemical Intermediate: Synthesis of Aminophosphonate Derivatives with Favorable Ecotoxicological Profiles

While direct phytotoxicity data for N-furfurylidene-M-toluidine are not available, the class-level evidence from Section 3 demonstrates that the structurally analogous N-furfurylidene-p-toluidine exhibits no ecotoxicological impact in standardized plant growth tests, in contrast to nitro-substituted and anisidine-containing analogs [3]. This suggests that the meta-toluidine derivative may serve as a more environmentally benign precursor for synthesizing aminophosphonic acid derivatives intended for agrochemical applications, where minimizing non-target phytotoxicity is a critical design consideration.

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